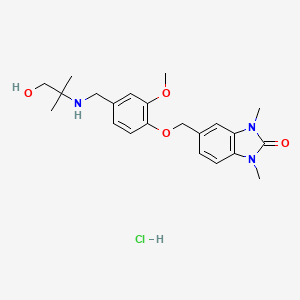
C22H30ClN3O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the conversion of functional groups.
Substitution: The replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds .
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with molecular targets in the body could lead to the development of new treatments for various diseases and conditions .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to certain proteins and enzymes, altering their activity and leading to various physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and chloropropanoyl-containing molecules. Examples include:
- (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide
- Chloral hydrate
- Chlorobutanol
Uniqueness
What sets (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide apart from similar compounds is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
特性
分子式 |
C22H30ClN3O4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
5-[[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H29N3O4.ClH/c1-22(2,14-26)23-12-15-7-9-19(20(11-15)28-5)29-13-16-6-8-17-18(10-16)25(4)21(27)24(17)3;/h6-11,23,26H,12-14H2,1-5H3;1H |
InChIキー |
NVQYCFHDUCRUPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


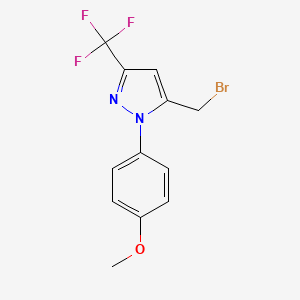

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
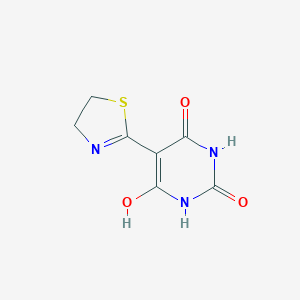
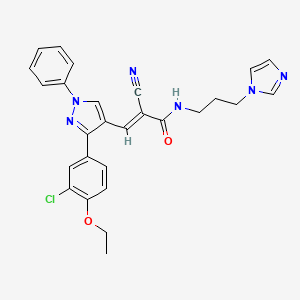
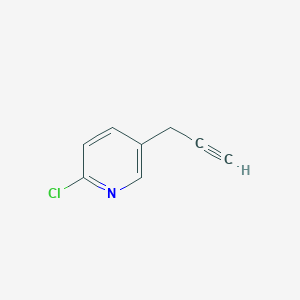




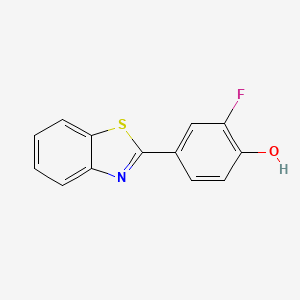
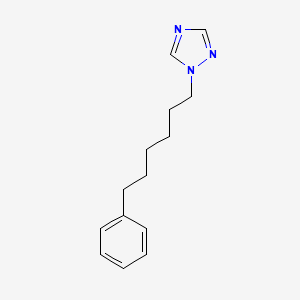
![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
